5-(Benzyloxy)-1-methyl-1H-pyrazole
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Overview
Description
5-(Benzyloxy)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyloxy group at the 5-position and a methyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
1-methylpyrazole+benzyl bromide→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-(Benzyloxy)-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives have shown potential in inhibiting specific enzymes, making it a candidate for drug development .
Medicine
The compound and its derivatives are being investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. These properties make it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the pyrazole ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Known for its antiviral activity.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands with antioxidant and antimicrobial properties.
Uniqueness
5-(Benzyloxy)-1-methyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyloxy group enhances lipophilicity and membrane permeability, while the methyl group at the 1-position provides metabolic stability .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-methyl-5-phenylmethoxypyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-8-12-13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
PRAUTHMHTMMFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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